Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

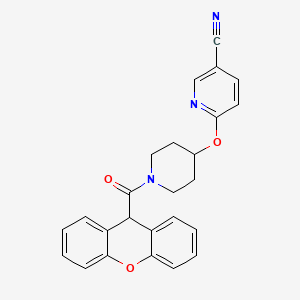

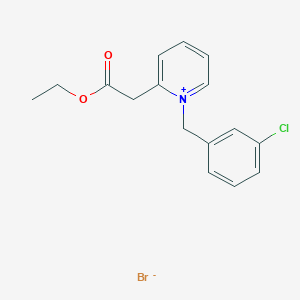

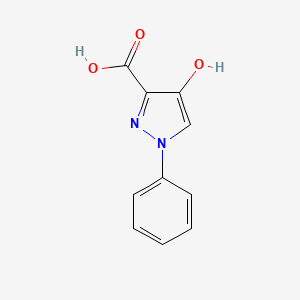

Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C12H10INO3 .

Molecular Structure Analysis

The molecular structure of this compound can be deduced by 1H and 13C NMR spectroscopy . The InChI code for this compound is 1S/C12H10INO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) .科学的研究の応用

Halogen Bonding in Quinolone Structures

Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate, along with similar quinolone compounds, has been studied for its halogen bonding interactions. These interactions are crucial in forming infinite molecular chains in their crystal structures, which are further stabilized by pi-pi stacking and C-H...pi interactions. Such structural insights are essential for understanding the molecular arrangement and potential applications of these compounds in materials science and pharmaceuticals (Bauer, Milić, & Modrić, 2009).

Antibacterial Activity

Research on related 1,4-dihydroquinoline-3-carboxylic acids reveals their potential in antibacterial applications. While this specific compound is not directly mentioned, its structural analogs have demonstrated significant antibacterial activity, which suggests potential research avenues for this compound in this field (Koga, Itoh, Murayama, Suzue, & Irikura, 1980).

Chemical Synthesis and Reactivity

The compound's reactivity and synthetic routes have been explored in various studies. For example, its derivatives have been synthesized through chemical reduction and consecutive nucleophilic addition reactions. Such research highlights the compound's versatility in synthetic chemistry and its potential as a precursor for more complex molecules (Zahra et al., 2007).

Potential in Drug Discovery

In the realm of drug discovery, particularly in the search for new anticancer agents, derivatives of this compound have been synthesized and evaluated. Such studies contribute to understanding the potential pharmacological applications of this compound and its derivatives (Facchinetti et al., 2015).

Radioiodination and Biomedical Imaging

The compound has been explored for its potential in biomedical imaging. For example, a study on radioiodinated ethyl 1,4-dihydro-7-iodo-4-oxoquinoline-3-carboxylate indicates its suitability as a radiopharmaceutical for lung perfusion scintigraphy, showcasing the broader applicability of this compound in medical diagnostics (Sakr, Motaleb, & Zaghary, 2014).

Safety and Hazards

Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate is classified under GHS07. The hazard statements associated with this compound are H302, H312, and H332. The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

将来の方向性

The future directions for research on Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate could include exploring its potential therapeutic applications, given the reported therapeutic potential of related compounds . Additionally, more research could be conducted to understand its synthesis, chemical reactions, and mechanism of action.

特性

IUPAC Name |

ethyl 6-iodo-4-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZATCMFCFASBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50945553 |

Source

|

| Record name | Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228728-23-2 |

Source

|

| Record name | Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

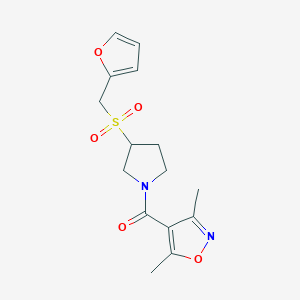

![N-(4-methoxyphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2850615.png)

![2-(butylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2850618.png)

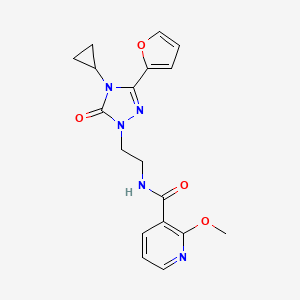

![3-hydroxy-6-(hydroxymethyl)-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4H-pyran-4-one](/img/structure/B2850625.png)

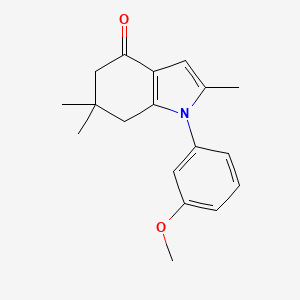

![2-(1H-indol-3-ylsulfonyl)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2850631.png)